

Technical Guide: Spectroscopic Data for 1-(4-(4-Bromophenoxy)phenyl)ethanone

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Compound of Interest

Compound Name: 1-(4-(4-Bromophenoxy)phenyl)ethanone

Cat. No.: B1311913

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(4-(4-bromophenoxy)phenyl)ethanone**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents expected spectroscopic characteristics derived from its chemical structure and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for the spectroscopic analysis of synthesized organic compounds.

Physicochemical Properties

Basic physicochemical information for **1-(4-(4-bromophenoxy)phenyl)ethanone** is summarized below.

Property	Value
CAS Number	54916-27-7 [1]
Molecular Formula	C ₁₄ H ₁₁ BrO ₂ [1]
Molecular Weight	291.14 g/mol [1]
Appearance	Pale yellow crystals [1]
Melting Point	69-75 °C [1]

Expected Spectroscopic Data

The following tables detail the anticipated spectroscopic data for **1-(4-(4-bromophenoxy)phenyl)ethanone**. These predictions are based on the compound's structure, which includes a para-substituted acetophenone linked to a para-bromophenoxy group via an ether bond.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

- Expected Solvent: CDCl₃
- Reference: Tetramethylsilane (TMS)

Expected Chemical Shift (δ, ppm)	Expected Multiplicity	Expected Integration	Structural Assignment
~7.95	Doublet (d)	2H	Aromatic protons ortho to the acetyl group
~7.58	Doublet (d)	2H	Aromatic protons ortho to the bromine atom
~7.05	Doublet (d)	2H	Aromatic protons meta to the bromine atom
~6.98	Doublet (d)	2H	Aromatic protons meta to the acetyl group
~2.60	Singlet (s)	3H	Methyl protons of the acetyl group

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Expected Solvent: CDCl₃

Expected Chemical Shift (δ , ppm)	Structural Assignment
~197.0	Carbonyl carbon (C=O)
~162.5	Aromatic carbon attached to the ether oxygen (acetophenone side)
~155.8	Aromatic carbon attached to the ether oxygen (bromophenyl side)
~132.5	Aromatic CH (bromophenyl side)
~130.5	Aromatic CH (acetophenone side)
~121.0	Aromatic CH (bromophenyl side)
~119.0	Aromatic CH (acetophenone side)
~131.0	Aromatic quaternary carbon (acetophenone side)
~117.5	Aromatic carbon attached to bromine
~26.5	Methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy

- Expected Sample Preparation: KBr Pellet

Expected Wavenumber (cm ⁻¹)	Expected Intensity	Functional Group Assignment
3100-3000	Medium	Aromatic C-H Stretch
2970-2920	Weak	Aliphatic C-H Stretch (Methyl)
~1680	Strong	C=O Stretch (Aryl Ketone)
1600-1580	Medium-Strong	Aromatic C=C Stretch
~1240	Strong	Aryl-O-Aryl Asymmetric Stretch
~835	Strong	para-Disubstituted Benzene C-H Bend

Mass Spectrometry (MS)

- Expected Ionization Method: Electron Ionization (EI)

Expected m/z	Expected Relative Intensity	Assignment
290/292	High	Molecular Ion Peak $[M]^+$ (Characteristic 1:1 ratio for $^{79}\text{Br}/^{81}\text{Br}$ isotopes)
275/277	Medium	Fragment $[\text{M}-\text{CH}_3]^+$
183	Medium	Fragment $[\text{M}-\text{Br}-\text{CO}]^+$
157	Medium	Fragment $[\text{BrC}_6\text{H}_4\text{O}]^+$
43	High (likely base peak)	Fragment $[\text{CH}_3\text{CO}]^+$

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A 5-10 mg sample of **1-(4-(4-bromophenoxy)phenyl)ethanone** is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz instrument, is utilized for the analysis.
- ^1H NMR Acquisition: A standard proton NMR spectrum is acquired using a single-pulse experiment. Typical acquisition parameters include a spectral width of 16 ppm, a pulse width

corresponding to a 30° flip angle, a relaxation delay of 1 second, and the co-addition of 16 scans to ensure a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. To achieve sufficient signal intensity, a larger number of scans (e.g., 1024) is typically required, with a relaxation delay of 2 seconds.
- Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the solvent signal of CDCl_3 at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: A solid-state spectrum is obtained using the KBr pellet method. Approximately 1 mg of the sample is finely ground with 100-150 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The homogenous mixture is then compressed into a thin, transparent disc using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.
- Data Acquisition: A background spectrum of the ambient atmosphere is first recorded. The KBr pellet is then placed in the sample holder, and the spectrum is acquired over the range of $4000\text{-}400\text{ cm}^{-1}$. Typically, 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample interferogram is ratioed against the background interferogram, and the resulting spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

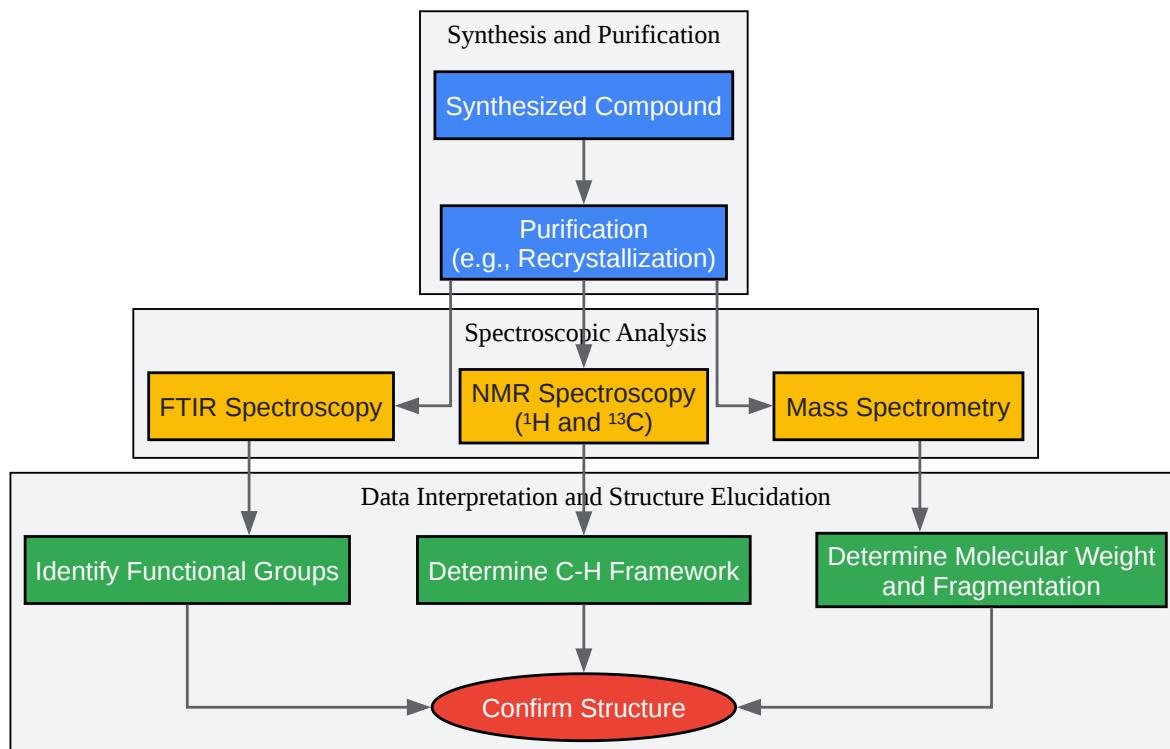
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the compound in a volatile solvent such as ethyl acetate is prepared.
- **Instrumentation:** A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole mass analyzer is used.
- **Data Acquisition:** The sample is ionized using a standard electron energy of 70 eV. The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-500 amu.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak, which is expected to show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units). The major fragment ions are also identified to aid in structural confirmation.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.



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References

- 1. chemimpex.com [chemimpex.com]
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